molecular formula C22H27N3O9 B2498066 N-(3,4-dimethoxybenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate CAS No. 1351595-13-5

N-(3,4-dimethoxybenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Cat. No. B2498066
CAS RN: 1351595-13-5
M. Wt: 477.47
InChI Key: LDKAKNJMXAEPND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, starting from basic chemical reactions such as Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. These processes typically yield compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017). While this specific compound's synthesis details are not available, related compounds utilize similar synthetic pathways that may involve adjustments to starting materials or reaction conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, confirms the chemical structures and provides insights into the compound's three-dimensional arrangement. For related compounds, characterization techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are used to elucidate structure (C. Sanjeevarayappa et al., 2015). These analyses reveal the spatial configuration of molecules, which is critical for understanding how they interact with biological targets.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of piperazine with isoamylnitrite and diiodomethane in the presence of copper iodide to afford bromo-iodoquinazoline derivatives indicates the compound's reactivity and potential for further functionalization (D. S. Babu et al., 2015). Such reactions are foundational for developing novel compounds with enhanced biological activities.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility in DMSO and formic acid, and their molecular weights, are crucial for their formulation and application in biological systems (M. Hattori & M. Kinoshita, 1979). These properties influence the compound's bioavailability, distribution, and overall efficacy in potential therapeutic applications.

Chemical Properties Analysis

Chemical properties, including reactivity towards specific functional groups and the ability to form stable compounds with various substituents, are essential for the chemical versatility and potential therapeutic utility of piperazine derivatives. The synthesis and functionalization of piperazine cores to produce derivatives with varied biological activities demonstrate their chemical adaptability and potential for drug development (Rajendra Tangallapally et al., 2006).

Scientific Research Applications

Synthesis and Material Applications

  • Polyamide Synthesis : Research by Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides through the reaction of theophylline and thymine with dimethyl methylenesuccinate, followed by hydrolysis. These polyamides, which could potentially incorporate similar structures to the compound , are soluble in DMSO and formic acid, and some are water-soluble, suggesting applications in creating new materials with specific solubility properties M. Hattori, M. Kinoshita, 1979.

Pharmacological Applications

  • Antimicrobial Agents : A study by Jadhav et al. (2017) on the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides indicated moderate to good activities against tested bacterial and fungal strains. This suggests the potential of piperazine derivatives, similar to the compound , in developing new antimicrobial agents Rahul P. Jadhav et al., 2017.

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds with the furan-2-yl and piperazine structure, demonstrating significant antidepressant and antianxiety activities in animal models. This highlights the compound's potential framework for developing new therapeutic agents in mental health J. Kumar et al., 2017.

Chemical Synthesis Applications

  • Catalytic Activity Enhancement : Bhunia et al. (2017) reported that N,N'-Bis(furan-2-ylmethyl)oxalamide, a compound with structural similarities, effectively promotes Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This indicates the role such compounds can play in enhancing catalytic activities in chemical syntheses Subhajit Bhunia et al., 2017.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5.C2H2O4/c1-26-18-6-5-15(12-19(18)27-2)13-21-20(25)23-9-7-22(8-10-23)14-16(24)17-4-3-11-28-17;3-1(4)2(5)6/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKAKNJMXAEPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC(=O)C3=CC=CO3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

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